Chemical structure and properties of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
Chemical structure and properties of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
An In-depth Technical Guide on 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is a key synthetic intermediate possessing a privileged dihydrobenzofuran scaffold. The strategic placement of a reactive chloromethyl group on this stable heterocyclic core renders it an exceptionally versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. We delve into its applications, particularly in the realm of drug discovery, supported by detailed experimental protocols and safety guidelines. This document is intended to serve as a practical resource for scientists leveraging this compound in their research and development endeavors.
Molecular and Physicochemical Profile
The structural foundation of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran is the dihydrobenzofuran ring system, which is a common motif in numerous biologically active compounds.[1][2] The presence of gem-dimethyl groups at the 2-position provides steric hindrance that can influence the molecule's conformation and reactivity. The key to its synthetic utility is the chloromethyl group at the 5-position of the aromatic ring, an electrophilic site amenable to a wide range of nucleophilic substitution reactions.[3]
Table 1: Core Properties of 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran
| Property | Data | Source |
| Chemical Name | 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran | [4][5] |
| CAS Number | 57899-16-8 | [4][6] |
| Molecular Formula | C₁₁H₁₃ClO | [5] |
| Molecular Weight | 196.67 g/mol | [5] |
| Appearance | Data not consistently available; typically a solid or oil. | |
| Monoisotopic Mass | 196.06549 Da | [5] |
| Predicted XlogP | 2.9 | [5] |
Synthesis and Manufacturing Insights
The synthesis of this intermediate is logically approached in a two-stage process: first, the construction of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core, followed by the regioselective introduction of the chloromethyl group. This strategy ensures high yields and control over the final product's structure.
Synthetic Workflow Overview
The workflow begins with the formation of the dihydrobenzofuran ring, a classic transformation in heterocyclic chemistry. The subsequent chloromethylation is a standard electrophilic aromatic substitution. The choice of a Lewis acid catalyst in this step is critical to activate the electrophile without promoting unwanted side reactions.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol: Lewis Acid-Catalyzed Chloromethylation
This protocol describes a robust method for the chloromethylation of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core. The use of paraformaldehyde as a source of formaldehyde and zinc chloride as a mild Lewis acid catalyst is a field-proven approach that balances reactivity with selectivity.
Objective: To regioselectively install a chloromethyl group at the C5 position of the dihydrobenzofuran ring.
Materials:
-
2,2-Dimethyl-2,3-dihydro-1-benzofuran (1.0 eq)
-
Paraformaldehyde (1.5 eq)
-
Anhydrous Zinc Chloride (0.5 eq)
-
Concentrated Hydrochloric Acid (qs)
-
Glacial Acetic Acid (as solvent)
-
Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend 2,2-dimethyl-2,3-dihydro-1-benzofuran and paraformaldehyde in glacial acetic acid.
-
Catalyst and Reagent Addition: Add anhydrous zinc chloride to the suspension. Slowly add concentrated hydrochloric acid dropwise while stirring. Causality: Zinc chloride activates the carbonyl group of formaldehyde, generating a highly electrophilic species necessary for aromatic substitution. The reaction is performed under anhydrous conditions initially to maximize the catalyst's efficacy.
-
Reaction Execution: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing ice-water and dichloromethane.
-
Extraction and Neutralization: Separate the organic layer. Wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. Trustworthiness: The neutralization step is critical to prevent product degradation during solvent evaporation.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran.
Chemical Reactivity and Applications in Drug Discovery
The synthetic power of this molecule stems from the reactivity of the benzylic chloride. This functional group is an excellent electrophile, readily undergoing Sₙ2 reactions with a vast array of nucleophiles. This allows for the facile introduction of diverse functionalities, a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[3]
Caption: The role of the target compound as a central hub for nucleophilic substitution.
The benzofuran scaffold itself is associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][7] By using 5-(Chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran, medicinal chemists can rapidly synthesize libraries of novel benzofuran derivatives. For instance, reaction with various amines can generate compounds for screening as receptor ligands, while reaction with thiols can produce potential enzyme inhibitors.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for full characterization.
Table 2: Expected Spectroscopic Data
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | Aromatic protons (multiplets, ~6.7-7.2 ppm), Chloromethyl protons (-CH₂Cl, singlet, ~4.5 ppm), Dihydrofuran methylene protons (-CH₂-, singlet, ~3.0 ppm), Gem-dimethyl protons (2 x -CH₃, singlet, ~1.4 ppm) |
| ¹³C NMR | Aromatic carbons (~120-155 ppm), Quaternary furan carbon (-C(CH₃)₂-, ~85 ppm), Chloromethyl carbon (-CH₂Cl, ~46 ppm), Dihydrofuran methylene carbon (-CH₂-, ~32 ppm), Gem-dimethyl carbons (2 x -CH₃, ~28 ppm) |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z ≈ 196, with a characteristic M+2 isotope peak for chlorine at m/z ≈ 198 in an approximate 3:1 ratio. A prominent fragment from the loss of the chloromethyl group (M-49). |
Safety, Handling, and Storage
As a chlorinated organic compound and a reactive alkylating agent, proper handling is essential to ensure personnel safety.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[8]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8] In case of contact, immediately flush the affected area with copious amounts of water.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, bases, and moisture.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.
References
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NextSDS. (n.d.). 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 5-(chloromethyl)-2,3-dihydro-1-benzofuran — Chemical Substance Information. Retrieved from [Link]
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PubChemLite. (n.d.). 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran. Retrieved from [Link]
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PubChemLite. (n.d.). 5-(chloromethyl)-2,2-dimethyl-2,3-dihydro-1-benzofuran (C11H13ClO). Retrieved from [Link]
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Capot Chemical. (2026, February 28). MSDS of 5-Chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. Retrieved from [Link]
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Spencer, J. L., et al. (2015). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. PubMed. Retrieved from [Link]
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Elgemeie, G. H., et al. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Retrieved from [Link]
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